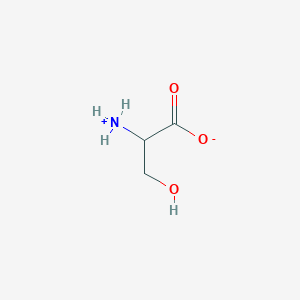

L-Serine

Description

A non-essential amino acid occurring in natural form as the L-isomer. It is synthesized from glycine or threonine. It is involved in the biosynthesis of purines; pyrimidines; and other amino acids.

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Serine has been reported in Angelica gigas, Pinus densiflora, and other organisms with data available.

Serine is a non-essential amino acid in humans (synthesized by the body), Serine is present and functionally important in many proteins. With an alcohol group, serine is needed for the metabolism of fats, fatty acids, and cell membranes; muscle growth; and a healthy immune system. It also plays a major role in pyrimidine, purine, creatine, and porphyrin biosynthetic pathways. Serine is also found at the active site of the serine protease enzyme class that includes trypsin and chymotrypsin. (NCI04)

SERINE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 7 investigational indications.

Serine is a nonessential amino acid derived from glycine. Like all the amino acid building blocks of protein and peptides, serine can become essential under certain conditions, and is thus important in maintaining health and preventing disease. Low-average concentration of serine compared to other amino acids is found in muscle. Serine is highly concentrated in all cell membranes. this compound may be derived from four possible sources: dietary intake; biosynthesis from the glycolytic intermediate 3-phosphoglycerate; from glycine ; and by protein and phospholipid degradation. Little data is available on the relative contributions of each of these four sources of this compound to serine homoeostasis. It is very likely that the predominant source of this compound will be very different in different tissues and during different stages of human development. In the biosynthetic pathway, the glycolytic intermediate 3-phosphoglycerate is converted into phosphohydroxypyruvate, in a reaction catalyzed by 3-phosphoglycerate dehydrogenase (3- PGDH; EC 1.1.1.95). Phosphohydroxypyruvate is metabolized to phosphoserine by phosphohydroxypyruvate aminotransferase (EC 2.6.1.52) and, finally, phosphoserine is converted into this compound by phosphoserine phosphatase (PSP; EC 3.1.3.3). In liver tissue, the serine biosynthetic pathway is regulated in response to dietary and hormonal changes. Of the three synthetic enzymes, the properties of 3-PGDH and PSP are the best documented. Hormonal factors such as glucagon and corticosteroids also influence 3-PGDH and PSP activities in interactions dependent upon the diet. This compound plays a central role in cellular proliferation. This compound is the predominant source of one-carbon groups for the de novo synthesis of purine nucleotides and deoxythymidine monophosphate. It has long been recognized that, in cell cultures, this compound is a conditional essential amino acid, because it cannot be synthesized in sufficient quantities to meet the cellular demands for its utilization. In recent years, this compound and the products of its metabolism have been recognized not only to be essential for cell proliferation, but also to be necessary for specific functions in the central nervous system. The findings of altered levels of serine and glycine in patients with psychiatric disorders and the severe neurological abnormalities in patients with defects of this compound synthesis underscore the importance of this compound in brain development and function. (A3449).

A non-essential amino acid occurring in natural form as the L-isomer. It is synthesized from GLYCINE or THREONINE. It is involved in the biosynthesis of PURINES; PYRIMIDINES; and other amino acids.

Properties

IUPAC Name |

(2S)-2-amino-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFGRXMJLQNBG-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Record name | serine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Serine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25821-52-7 | |

| Record name | L-Serine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25821-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID301031857, DTXSID60883230 | |

| Record name | (2S)-2-Amino-3-hydroxy-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | L-Serine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Serine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SOL IN WATER; PRACTICALLY INSOL IN ABSOLUTE ALCOHOL, ETHER, INSOL IN BENZENE, ETHER, ETHANOL, Water solubility = 425 g/L at 25 °C, 425.0 mg/mL | |

| Record name | Serine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00133 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-SERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Serine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.6 g/cu cm @ 22 °C | |

| Record name | L-SERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000004 [mmHg] | |

| Record name | L-Serine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

HEXAGONAL PLATES OR PRISMS, COLORLESS CRYSTALS | |

CAS No. |

56-45-1, 6898-95-9 | |

| Record name | L-Serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Serine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Serine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00133 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | serine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Serine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2S)-2-Amino-3-hydroxy-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-3-hydroxypropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/452VLY9402 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-SERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Serine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

228 °C (decomposes), 228 °C | |

| Record name | Serine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00133 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-SERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Serine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the L-Serine Biosynthesis Pathway from 3-Phosphoglycerate

Abstract

L-serine, historically classified as a non-essential amino acid, is a pivotal molecule in cellular metabolism, contributing to the biosynthesis of proteins, nucleotides, and lipids.[1][2][3] Its de novo synthesis from the glycolytic intermediate 3-phosphoglycerate is a fundamental pathway conserved across bacteria, plants, and animals.[4][5] This guide provides a comprehensive technical overview of the phosphorylated pathway of this compound biosynthesis, intended for researchers, scientists, and drug development professionals. We will delve into the intricate enzymatic mechanisms, regulatory networks, and its profound implications in health and disease, alongside field-proven experimental methodologies to investigate this critical metabolic route.

Introduction: The Centrality of this compound in Cellular Homeostasis

The synthesis of this compound from 3-phosphoglycerate represents a critical nexus between glycolysis and anabolic processes.[6][7] This three-step enzymatic pathway not only provides the necessary building blocks for protein synthesis but also serves as the primary source of one-carbon units for the biosynthesis of purines and pyrimidines via the folate cycle.[8] Furthermore, this compound is a precursor to a diverse array of essential biomolecules, including glycine, cysteine, tryptophan (in bacteria), phospholipids, and sphingolipids.[4][8] In the central nervous system, this compound is the precursor to the neuromodulators D-serine and glycine, highlighting its importance in brain development and function.[3][6][9]

Given its central role, it is unsurprising that dysregulation of the this compound biosynthesis pathway is implicated in various pathological conditions, including cancer and neurological disorders.[10][11][12] This has spurred significant interest in the pathway's enzymes as potential therapeutic targets. This guide aims to provide a deep understanding of the core components of this pathway, empowering researchers to explore its complexities and unlock its therapeutic potential.

The Enzymatic Cascade: A Step-by-Step Mechanistic Analysis

The conversion of 3-phosphoglycerate to this compound is accomplished through the sequential action of three enzymes: 3-phosphoglycerate dehydrogenase (PGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSPH).[7][13][14]

Step 1: Oxidation of 3-Phosphoglycerate by 3-Phosphoglycerate Dehydrogenase (PGDH)

The committed and rate-limiting step of the pathway is the NAD⁺-dependent oxidation of D-3-phosphoglycerate to 3-phosphohydroxypyruvate, catalyzed by 3-phosphoglycerate dehydrogenase (PGDH; EC 1.1.1.95).[8][15][16]

-

Reaction: 3-phosphoglycerate + NAD⁺ ⇌ 3-phosphohydroxypyruvate + NADH + H⁺

-

Mechanism and Structure: PGDH functions as a tetramer of identical subunits.[17] The catalytic mechanism involves an induced-fit model where the binding of the substrate and the NAD⁺ cofactor brings them into close proximity within the active site, facilitating a hydride transfer from the C2 of 3-phosphoglycerate to NAD⁺.[17][18] Key cationic residues within the active site stabilize the transition state of this reaction.[17]

-

Kinetics: The equilibrium of the PGDH-catalyzed reaction lies far in the direction of 3-phosphoglycerate.[6] However, the pathway proceeds towards serine synthesis because the product, 3-phosphohydroxypyruvate, is rapidly consumed by the subsequent enzyme, PSAT.[6]

Table 1: Kinetic Parameters of 3-Phosphoglycerate Dehydrogenase

| Organism/Isozyme | Km for 3-PGA (mM) | Km for NAD⁺ (mM) | Optimal pH |

| Marchantia polymorpha (MpPGDH) | 0.49 ± 0.04 | 0.096 ± 0.010 | 9.0 |

Data from[14]

Step 2: Transamination by Phosphoserine Aminotransferase (PSAT)

The second step involves the reversible transamination of 3-phosphohydroxypyruvate to O-phospho-L-serine, catalyzed by phosphoserine aminotransferase (PSAT; EC 2.6.1.52).[8][19] This reaction utilizes glutamate as the amino group donor, producing α-ketoglutarate as a byproduct.[1][19]

-

Reaction: 3-phosphohydroxypyruvate + L-glutamate ⇌ O-phospho-L-serine + α-ketoglutarate

-

Mechanism and Structure: PSAT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that operates via a ping-pong bi-bi mechanism.[19] The enzyme exists as a dimer.[19] The reaction involves the transfer of the amino group from glutamate to the PLP cofactor to form pyridoxamine-5'-phosphate (PMP), which then donates the amino group to 3-phosphohydroxypyruvate to generate phosphoserine.[19]

Step 3: Hydrolysis by Phosphoserine Phosphatase (PSPH)

The final and irreversible step in the pathway is the hydrolysis of O-phospho-L-serine to this compound, catalyzed by phosphoserine phosphatase (PSPH; EC 3.1.3.3).[3][8]

-

Reaction: O-phospho-L-serine + H₂O → this compound + Pi

-

Mechanism and Structure: PSPH belongs to the haloacid dehalogenase (HAD) superfamily of hydrolases and requires Mg²⁺ as a cofactor.[20][21] The enzyme catalyzes the dephosphorylation of phosphoserine, releasing this compound and inorganic phosphate.[21] This irreversible step commits the carbon flow to serine synthesis.[3][6]

Regulation of the this compound Biosynthesis Pathway: A Multi-layered Control System

The flux through the this compound biosynthesis pathway is tightly regulated to meet cellular demands while preventing wasteful expenditure of energy and intermediates. This regulation occurs at multiple levels, including allosteric feedback inhibition and transcriptional control.

Allosteric Regulation of PGDH

The primary point of regulation is the allosteric feedback inhibition of PGDH by the end-product of the pathway, this compound.[17][22][23] This is a classic example of feedback control, ensuring that serine is only synthesized when its cellular concentration is low.

-

Mechanism of Inhibition: this compound binds to a distinct regulatory site on the PGDH enzyme, known as the ACT domain in many species, which is separate from the active site.[5][6] This binding induces a conformational change that reduces the enzyme's catalytic activity.[22] In some organisms, such as E. coli, this compound binding exhibits cooperative behavior.[17][22] Interestingly, while bacterial PGDH is potently inhibited by this compound, the mammalian orthologs are generally not sensitive to this feedback inhibition.[6] In plants, the regulation is more complex, with some PGDH isozymes being inhibited by this compound and activated by other amino acids like L-alanine, L-valine, and L-methionine.[14][24]

Transcriptional Regulation

The expression of the genes encoding the enzymes of the serine biosynthesis pathway (PHGDH, PSAT1, and PSPH) can also be regulated at the transcriptional level. For instance, the transcription factor p73 has been shown to regulate the expression of these genes in cancer cells.[25] This level of control allows the cell to adapt to long-term changes in serine demand.

Visualization of the Pathway and Regulatory Logic

To better understand the flow of metabolites and the key regulatory points, the following diagrams illustrate the this compound biosynthesis pathway.

Caption: The phosphorylated pathway of this compound biosynthesis from 3-phosphoglycerate.

Clinical Relevance and Therapeutic Implications

The this compound biosynthesis pathway is increasingly recognized for its role in human health and disease.

-

Cancer: Many cancer cells exhibit a heightened demand for this compound to support their rapid proliferation and biomass production.[15] This has led to the observation that the expression of PHGDH, the rate-limiting enzyme, is often upregulated in various cancers, making it a promising target for anti-cancer therapies.[1][15] Inhibitors of PHGDH are being actively investigated as potential cancer therapeutics.[26]

-

Neurological Disorders: Deficiencies in the enzymes of the serine biosynthesis pathway can lead to severe neurological symptoms, including congenital microcephaly and psychomotor retardation, underscoring the critical role of de novo serine synthesis in brain development.[3][10] Conversely, dysregulation of serine metabolism has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[9][10] this compound supplementation is being explored as a potential therapeutic strategy for some of these conditions.[10]

Experimental Protocols for Studying the this compound Biosynthesis Pathway

A robust understanding of this pathway requires reliable experimental methods to measure enzyme activity and metabolite levels.

Enzyme Activity Assays

This assay measures the production of NADH, which can be monitored spectrophotometrically at 340 nm.

Principle: The increase in absorbance at 340 nm due to the reduction of NAD⁺ to NADH is directly proportional to the PGDH activity.

Protocol:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 9.0)

-

10 mM 3-phosphoglycerate

-

2 mM NAD⁺

-

-

Initiate the reaction by adding the enzyme extract or purified PGDH.

-

Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 37°C) for several minutes.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Causality behind Experimental Choices:

-

The high pH (9.0) is optimal for the forward reaction catalyzed by PGDH.[14]

-

Substrate and cofactor concentrations are typically at saturating levels to ensure measurement of Vmax.

A more sensitive, coupled assay can also be employed where the NADH produced is used to reduce a chromogenic or fluorogenic substrate.[27]

PSAT activity can be measured in the reverse direction by coupling the production of 3-phosphohydroxypyruvate to the PGDH reaction.

Principle: The consumption of NADH in the PGDH-catalyzed reduction of 3-phosphohydroxypyruvate is monitored at 340 nm.

Protocol:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

10 mM O-phospho-L-serine

-

10 mM α-ketoglutarate

-

0.2 mM NADH

-

Excess purified PGDH

-

-

Initiate the reaction by adding the PSAT-containing sample.

-

Monitor the decrease in absorbance at 340 nm.

-

Calculate the activity based on the rate of NADH oxidation.

Metabolite Quantification

Accurate measurement of this compound and its pathway intermediates is crucial for understanding metabolic flux.

HPLC is a widely used technique for the separation and quantification of amino acids.

Principle: Amino acids are derivatized to introduce a chromophore or fluorophore, allowing for sensitive detection.

Protocol (Pre-column Derivatization):

-

Extract metabolites from cells or tissues using a suitable solvent (e.g., methanol/water).

-

Derivatize the amino acids in the extract with a reagent such as o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC).

-

Separate the derivatized amino acids on a reverse-phase HPLC column.

-

Detect the derivatives using a UV or fluorescence detector.

-

Quantify the peaks by comparing them to known standards.[28][29]

LC-MS offers high sensitivity and specificity for metabolite analysis and can distinguish between enantiomers.[30]

Principle: Metabolites are separated by liquid chromatography and then ionized and detected by a mass spectrometer based on their mass-to-charge ratio.

Protocol:

-

Perform metabolite extraction as described for HPLC.

-

Separate the metabolites using a suitable LC method (e.g., HILIC for polar compounds).

-

Analyze the eluent using a mass spectrometer operating in a selected reaction monitoring (SRM) or similar targeted mode for high specificity.

-

Quantify the metabolites using isotopically labeled internal standards.[30]

Experimental Workflow Visualization

Caption: A generalized workflow for studying the this compound biosynthesis pathway.

Conclusion and Future Directions

The this compound biosynthesis pathway from 3-phosphoglycerate is a cornerstone of central carbon metabolism, with profound implications for cellular growth, function, and disease. A thorough understanding of its enzymatic mechanisms, intricate regulatory networks, and its role in various pathologies is paramount for the development of novel therapeutic strategies. The experimental approaches outlined in this guide provide a robust framework for researchers to dissect the complexities of this pathway. Future research will likely focus on elucidating the tissue-specific regulation of this pathway, identifying novel allosteric regulators, and developing more potent and specific inhibitors for therapeutic applications.

References

- Contrasting Catalytic and Allosteric Mechanisms for Phosphoglycer

- This compound biosynthesis I | P

- A model for the regulation of D-3-phosphoglycerate dehydrogenase, a Vmax-type allosteric enzyme. PubMed. [Link]

- Serine. Wikipedia. [Link]

- The Enzymes of Serine Biosynthesis. Journal of Experimental Botany. [Link]

- Diversified amino acid-mediated allosteric regulation of phosphoglycerate dehydrogenase for serine biosynthesis in land plants. Biochemical Journal | Portland Press. [Link]

- This compound synthesis pathway. PHGDH first catalyzes the oxidation of...

- Diversified amino acid-mediated allosteric regulation of phosphoglycerate dehydrogenase for serine biosynthesis in land plants. Semantic Scholar. [Link]

- D-3-Phosphoglycer

- The serine synthesis pathway and downstream anabolic reactions of...

- D-3-Phosphoglycerate Dehydrogenase. PMC - PubMed Central. [Link]

- Phosphoglycer

- This compound synthesis pathway and basic domain structure of PHGDH. (A)...

- This compound synthesis via the phosphorylated pathway in humans. PMC - PubMed Central. [Link]

- ENZYMOLOGY AND REGULATION OF SERINE BIOSYNTHESIS IN CULTURED HUMAN CELLS. PubMed. [Link]

- Crystal structures and kinetics of Type III 3-phosphoglycerate dehydrogenase reveal c

- Structural Analysis of Phosphoserine Aminotransferase (Isoform 1) From Arabidopsis thaliana– the Enzyme Involved in the Phosphorylated Pathway of Serine Biosynthesis. PMC - NIH. [Link]

- Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. MDPI. [Link]

- BIOSYNTHESIS Of AMINO ACIDS-Serine & Pyruv

- Phosphoglycerate dehydrogenase.

- Identification and Biochemical Characterization of the Serine Biosynthetic Enzyme 3-Phosphoglycerate Dehydrogenase in Marchantia polymorpha. Frontiers. [Link]

- This compound metabolic regulation and host respir

- This compound metabolic regulation and host respiratory homeostasis. PMC - PubMed Central. [Link]

- This compound in disease and development. PubMed. [Link]

- Phosphoserine aminotransferase. Proteopedia, life in 3D. [Link]

- Bioprocess Engineering, Transcriptome, and Intermediate Metabolite Analysis of this compound High-Yielding Escherichia coli W3110. MDPI. [Link]

- Phosphoserine Phosphatase Promotes Lung Cancer Progression through the Dephosphorylation of IRS-1 and a Noncanonical this compound-Independent P

- Upregulation of phosphoserine phosphatase contributes to tumor progression and predicts poor prognosis in non‐small cell lung cancer p

- This compound: Neurological Implications and Therapeutic Potential. PMC - PubMed Central. [Link]

- Functional characterization of human phosphoserine aminotransferase...

- (PDF) Phosphoserine Phosphatase Promotes Lung Cancer Progression through the Dephosphorylation of IRS-1 and a Noncanonical this compound-Independent Pathway.

- Phosphoserine phosph

- Molecular Structure of Phosphoserine Aminotransferase from Saccharomyces cerevisiae. PMC - PubMed Central. [Link]

- This compound in disease and development.

- This compound in disease and development. Lund University Research Portal. [Link]

- Phosphoserine Aminotransferase Pathogenetic Variants in Serine Deficiency Disorders: A Functional Characteriz

- Roles of the quantification of serine in the brain. PMC - NIH. [Link]

- A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit f

- Phosphoserine phosphatase – Knowledge and References. Taylor & Francis. [Link]

- 73-dependent PHGDH, PSAT-1 and PSPH expression. (a) Schematic...

- Psat1-generated α-ketoglutarate and glutamine promote muscle stem cell activation and regener

- Transcriptome Analysis Reveals Potential Mechanisms of this compound Production by Escherichia coli Fermentation in Different Carbon–Nitrogen R

- Two mass-spectrometric techniques for quantifying serine enantiomers and glycine in cerebrospinal fluid: potential confounders and age-dependent ranges. PubMed. [Link]

- Lineage-specific silencing of PSAT1 induces serine auxotrophy and sensitivity to dietary serine starvation in luminal breast tumors. NIH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound synthesis via the phosphorylated pathway in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound biosynthesis I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. Contrasting Catalytic and Allosteric Mechanisms for Phosphoglycerate Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | D-3-Phosphoglycerate Dehydrogenase [frontiersin.org]

- 8. Serine - Wikipedia [en.wikipedia.org]

- 9. This compound: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. This compound in disease and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. portal.research.lu.se [portal.research.lu.se]

- 13. D-3-Phosphoglycerate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Identification and Biochemical Characterization of the Serine Biosynthetic Enzyme 3-Phosphoglycerate Dehydrogenase in Marchantia polymorpha [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | this compound metabolic regulation and host respiratory homeostasis [frontiersin.org]

- 17. Phosphoglycerate dehydrogenase - Wikipedia [en.wikipedia.org]

- 18. Crystal structures and kinetics of Type III 3-phosphoglycerate dehydrogenase reveal catalysis by lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structural Analysis of Phosphoserine Aminotransferase (Isoform 1) From Arabidopsis thaliana– the Enzyme Involved in the Phosphorylated Pathway of Serine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Phosphoserine Phosphatase Promotes Lung Cancer Progression through the Dephosphorylation of IRS-1 and a Noncanonical this compound-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Phosphoserine phosphatase - Proteopedia, life in 3D [proteopedia.org]

- 22. A model for the regulation of D-3-phosphoglycerate dehydrogenase, a Vmax-type allosteric enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 24. [PDF] Diversified amino acid-mediated allosteric regulation of phosphoglycerate dehydrogenase for serine biosynthesis in land plants | Semantic Scholar [semanticscholar.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Transcriptome Analysis Reveals Potential Mechanisms of this compound Production by Escherichia coli Fermentation in Different Carbon–Nitrogen Ratio Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Two mass-spectrometric techniques for quantifying serine enantiomers and glycine in cerebrospinal fluid: potential confounders and age-dependent ranges - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Central Role of L-Serine as a Precursor for Glycine and Cysteine

Abstract

L-serine, historically classified as a non-essential amino acid, occupies a pivotal position in cellular metabolism, extending far beyond its role as a proteinogenic building block. Its catabolism provides the primary source of one-carbon units for biosynthesis and serves as the direct precursor for both glycine and cysteine. This guide provides a comprehensive technical overview of the biochemical pathways governing the conversion of this compound, the regulatory mechanisms involved, and the profound implications for cellular homeostasis, disease pathogenesis, and therapeutic development. We will delve into the enzymatic machinery, the interplay with one-carbon metabolism, and provide validated experimental protocols for the precise quantification of these critical metabolites and their associated enzyme activities. This document is intended for researchers, scientists, and drug development professionals seeking a deeper mechanistic and practical understanding of this central metabolic hub.

The Metabolic Crossroads: this compound as a Central Precursor

This compound metabolism is a critical nexus that integrates glycolysis with amino acid synthesis, nucleotide biogenesis, and redox homeostasis.[1] While cells can synthesize this compound de novo from the glycolytic intermediate 3-phosphoglycerate, many highly proliferative cells, including cancer cells, exhibit a strong dependence on exogenous this compound.[2][3] This dependency underscores the importance of the pathways that utilize this compound for the synthesis of other vital biomolecules. This guide focuses on two of its most significant metabolic fates: the conversion to glycine and the synthesis of cysteine.

-

Conversion to Glycine: A reversible reaction that is the principal source of both glycine and one-carbon units for the folate cycle.[4]

-

Synthesis of Cysteine: An irreversible pathway known as the transsulfuration pathway, which links amino acid metabolism to sulfur metabolism and the production of the critical antioxidant, glutathione.[5]

Understanding the intricacies of these conversions is paramount for research in oncology, neuroscience, and metabolic diseases, where dysregulation of these pathways is frequently observed.[6][7]

The this compound to Glycine Conversion: Fueling One-Carbon Metabolism

The interconversion of this compound and glycine is a cornerstone of cellular biosynthesis, catalyzed by the enzyme Serine Hydroxymethyltransferase (SHMT).[8] This reaction is not merely a substrate-to-product conversion but is fundamentally linked to the one-carbon metabolic network, which is essential for synthesizing purines, thymidine, and supporting methylation reactions.[9][10]

Enzymatic Mechanism and Isoforms

The conversion is a pyridoxal phosphate (PLP)-dependent reaction where the β-carbon of this compound is transferred to the cofactor tetrahydrofolate (THF).[11]

This compound + Tetrahydrofolate (THF) ⇌ Glycine + 5,10-Methylenetetrahydrofolate (5,10-CH₂-THF) + H₂O

This reaction is catalyzed by two key isoforms of SHMT with distinct subcellular localizations:

-

SHMT1: The cytosolic isoform.[12]

-

SHMT2: The mitochondrial isoform, which plays a dominant role in one-carbon unit generation in many cancer types.[2][12]

The direction of the reaction is dictated by the relative concentrations of the substrates and products, allowing for metabolic flexibility. In rapidly proliferating cells, the forward reaction (this compound to glycine) is favored to generate 5,10-CH₂-THF for nucleotide synthesis.[2]

Caption: this compound to Glycine conversion by SHMT.

Regulatory Control and Significance

The expression and activity of SHMT enzymes are tightly regulated. The transcription factor ATF4, activated under amino acid starvation, can upregulate SHMT2.[2] Additionally, oncogenes like MYC are known to control the expression of key enzymes in this pathway, including SHMT1 and SHMT2, to meet the high biosynthetic demands of cancer cells.[2] The generation of 5,10-CH₂-THF from serine is a rate-limiting step for the de novo synthesis of purines and thymidylate, directly linking amino acid catabolism to DNA replication and repair.

The Transsulfuration Pathway: this compound to Cysteine

The synthesis of cysteine from this compound is a two-step, irreversible process known as the transsulfuration pathway. This pathway is the primary route for endogenous cysteine production in mammals and is critical for maintaining sulfur balance and synthesizing glutathione (GSH), the cell's most abundant antioxidant.[5]

Enzymatic Cascade

-

Step 1: Condensation: this compound condenses with homocysteine (derived from the methionine cycle) to form cystathionine. This reaction is catalyzed by Cystathionine β-Synthase (CBS) , a PLP-dependent enzyme.[13]

This compound + Homocysteine → Cystathionine + H₂O

-

Step 2: Cleavage: Cystathionine is hydrolyzed to yield L-cysteine, α-ketobutyrate, and ammonia. This is catalyzed by Cystathionine γ-Lyase (CGL, also known as CSE) , another PLP-dependent enzyme.[13]

Cystathionine + H₂O → L-Cysteine + α-Ketobutyrate + NH₃

The α-ketobutyrate produced can be further metabolized, feeding into the TCA cycle.

Caption: this compound to Cysteine via Transsulfuration.

Significance in Redox Homeostasis

The cysteine synthesized via this pathway is the rate-limiting precursor for the synthesis of glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine.[14] GSH plays a central role in protecting cells from oxidative damage by scavenging reactive oxygen species (ROS).[15] Therefore, the flux through the transsulfuration pathway, originating from this compound, is intrinsically linked to the cell's antioxidant capacity. This is particularly relevant in drug development, as many chemotherapeutic agents induce significant oxidative stress.

Methodologies for a Self-Validating System

Accurate quantification of this compound, glycine, and cysteine, along with the activities of their associated enzymes, is crucial for both basic research and clinical applications. A robust analytical workflow must be a self-validating system, incorporating calibration standards, quality controls, and appropriate internal standards to ensure data integrity.

Quantification of Amino Acids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like amino acids from complex biological matrices.[16][17]

Rationale for Methodological Choices:

-

Sample Preparation (Protein Precipitation): The primary goal is to remove proteins, which can interfere with the analysis by clogging the LC column and causing ion suppression in the mass spectrometer. Ice-cold methanol or acetonitrile is effective for this purpose.

-

Internal Standard: The use of a stable isotope-labeled (SIL) internal standard (e.g., this compound-¹³C, L-Glycine-¹³C₂,¹⁵N) is critical.[16] A SIL standard is chemically identical to the analyte, ensuring it co-elutes and experiences the same matrix effects and ionization efficiency. This allows for the most accurate correction for sample-to-sample variability during preparation and analysis.

-

Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is often preferred for separating these polar amino acids, providing better retention than traditional reversed-phase chromatography.

Protocol: LC-MS/MS Quantification of Serine, Glycine, and Cysteine

-

Sample Preparation: a. To 50 µL of plasma, cell lysate, or tissue homogenate, add 10 µL of a SIL internal standard mix of known concentration. b. Add 200 µL of ice-cold 80% methanol (v/v) to precipitate proteins. c. Vortex vigorously for 1 minute. d. Incubate at -20°C for 30 minutes to enhance precipitation. e. Centrifuge at 15,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.[16]

-

LC-MS/MS Analysis: a. LC System: Waters ACQUITY UPLC or equivalent.[17] b. Column: A HILIC column (e.g., SeQuant ZIC-pHILIC). c. Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0. d. Mobile Phase B: Acetonitrile. e. Gradient: A suitable gradient from high to low organic concentration. f. MS System: Triple quadrupole mass spectrometer (e.g., Thermo TSQ series, Sciex).[17] g. Ionization Mode: Electrospray Ionization (ESI), typically in positive mode. h. Detection: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for each analyte and internal standard.

-

Data Analysis: a. Integrate the peak areas for each analyte and its corresponding SIL internal standard. b. Calculate the peak area ratio (Analyte Area / Internal Standard Area). c. Construct a calibration curve by plotting the peak area ratio against the concentration of prepared standards. d. Quantify the unknown samples using the regression equation from the calibration curve.[16]

Sources

- 1. This compound in disease and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reprogramming of Serine, Glycine and One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycine - Wikipedia [en.wikipedia.org]

- 5. This compound metabolic regulation and host respiratory homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid [mdpi.com]

- 7. portal.research.lu.se [portal.research.lu.se]

- 8. This compound synthesis via the phosphorylated pathway in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Serine, glycine and one-carbon metabolism in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Serine-associated one-carbon metabolic reprogramming: a new anti-cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Multifaceted role of serine hydroxymethyltransferase in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glycine and Serine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Metabolic engineering of the this compound biosynthetic pathway improves glutathione production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pureencapsulationspro.com [pureencapsulationspro.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Informing Pharmacokinetic Models With Physiological Data: Oral Population Modeling of this compound in Humans - PMC [pmc.ncbi.nlm.nih.gov]

L-Serine: The Metabolic Nexus of One-Carbon Units and Nucleotide Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

L-serine, a non-essential amino acid, occupies a critical nexus in cellular metabolism, bridging glycolysis with essential biosynthetic and bioenergetic pathways. Its role extends far beyond protein synthesis; it is the primary source of one-carbon (1C) units that fuel the production of nucleotides, regulate the epigenetic landscape, and maintain cellular redox homeostasis. The metabolic network centered on serine is frequently dysregulated in proliferative diseases, particularly cancer, making it a focal point for therapeutic development. This guide provides a comprehensive technical overview of this compound's function in one-carbon metabolism and nucleotide synthesis, detailing the core biochemical pathways, key enzymatic players, and field-proven experimental methodologies for their investigation. We delve into the causality behind experimental choices, offering a robust framework for researchers aiming to probe and target this vital metabolic axis.

Introduction: this compound as a Central Metabolic Hub

Cellular metabolism is a dynamic and interconnected network that adapts to meet the demands of growth, proliferation, and survival. Within this network, this compound serves as a crucial distribution hub. Cells can acquire serine either from the extracellular environment through various amino acid transporters or synthesize it de novo from the glycolytic intermediate 3-phosphoglycerate (3-PG).[1] This dual acquisition strategy underscores its importance. The metabolic fates of serine are diverse and vital:

-

Protein Synthesis: As a proteogenic amino acid, serine is a fundamental building block for proteins.[2]

-

Amino Acid Interconversion: It serves as a precursor for the synthesis of other amino acids, including glycine and cysteine.[3]

-

Lipid Biosynthesis: Serine is essential for the production of phospholipids, such as phosphatidylserine, and sphingolipids, which are critical for membrane structure and signaling.[2]

-

One-Carbon Metabolism: Critically, serine is the major donor of one-carbon units to the folate and methionine cycles. These 1C units are indispensable for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA.[3][4]

The heightened demand for these biosynthetic outputs in rapidly proliferating cells, such as cancer cells, often leads to an upregulation of the serine synthesis pathway (SSP) and an increased reliance on serine metabolism, a phenomenon often termed "serine addiction".[4][5] Understanding the intricacies of this metabolic network is therefore paramount for developing novel therapeutic strategies.

The De Novo Serine Synthesis Pathway (SSP)

The SSP channels carbon from glycolysis into serine biosynthesis through a three-step enzymatic cascade. This pathway is a critical control point for metabolic flux and is tightly regulated.[6]

The three key enzymes of the SSP are:

-

Phosphoglycerate Dehydrogenase (PHGDH): This is the first and rate-limiting enzyme of the pathway.[7] PHGDH catalyzes the NAD+-dependent oxidation of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP).[8] The expression and activity of PHGDH are frequently amplified in cancers, diverting glycolytic flux to meet the high demand for serine.[8][9]

-

Phosphoserine Aminotransferase 1 (PSAT1): PSAT1 catalyzes the transamination of 3-PHP using glutamate as the amino donor, producing 3-phosphoserine (3-PS) and α-ketoglutarate (α-KG).[7] This reaction links serine synthesis to amino acid metabolism.

-

Phosphoserine Phosphatase (PSPH): In the final step, PSPH dephosphorylates 3-PS to yield this compound.[10]

Visualization of the Serine Synthesis Pathway

The following diagram illustrates the flow of metabolites from glycolysis into the de novo serine synthesis pathway.

This compound as the Primary Fuel for One-Carbon Metabolism

One-carbon metabolism is a network of interconnected pathways that mediate the transfer of one-carbon units for various biosynthetic reactions.[6] This network is composed of two main cycles: the folate cycle and the methionine cycle. This compound is the principal source of these one-carbon units.[11]

The Folate Cycle and Serine Hydroxymethyltransferase (SHMT)

The entry point of serine-derived one-carbon units into the folate cycle is catalyzed by Serine Hydroxymethyltransferase (SHMT) .[12] SHMT is a pyridoxal phosphate (PLP)-dependent enzyme that exists in two main isoforms:

SHMT catalyzes the reversible conversion of this compound and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (CH₂-THF).[1][4]

This compound + THF ⇌ Glycine + 5,10-CH₂-THF

This reaction is fundamental, as 5,10-CH₂-THF is a central carrier of the one-carbon unit that can be channeled into multiple downstream pathways. The directionality of the SHMT reaction is responsive to the metabolic needs of the cell.[6]

Fueling Nucleotide Synthesis: The Ultimate Fate of Serine-Derived Carbons

The one-carbon units derived from serine are essential for the de novo synthesis of both purine and pyrimidine nucleotides, the building blocks of DNA and RNA.[3][14]

Purine Synthesis

The construction of the purine ring is a complex process that assembles the ring structure onto a phosphoribosyl pyrophosphate (PRPP) backbone.[15] Serine contributes to this process in two critical ways:

-

Direct Carbon Donation: The entire glycine molecule, generated from serine by SHMT, is incorporated into the purine ring, forming carbons 4 and 5, and nitrogen 7.[14]

-

One-Carbon Unit Donation: The one-carbon unit carried by folate, originating from the hydroxymethyl group of serine, is required for the synthesis of two other carbons in the purine ring (C2 and C8). This is supplied in the form of 10-formyl-THF.[1][14]

Thymidylate (dTMP) Synthesis

Thymidylate (dTMP), a pyrimidine nucleotide unique to DNA, is synthesized from deoxyuridine monophosphate (dUMP). This critical methylation reaction is catalyzed by thymidylate synthase (TYMS). The methyl group donor for this reaction is 5,10-methylenetetrahydrofolate (5,10-CH₂-THF), which is directly generated from serine by SHMT.[4][16] In this reaction, 5,10-CH₂-THF is oxidized to dihydrofolate (DHF). DHF must then be reduced back to THF by dihydrofolate reductase (DHFR) to sustain the cycle.[16] This cycle is a classic target of antifolate chemotherapy drugs like methotrexate.

Visualization of Serine's Role in Nucleotide Synthesis

The following diagram outlines the flow of one-carbon units from this compound to the biosynthesis of purines and thymidylate.

Experimental Protocols for Studying Serine Metabolism

Investigating the flux through serine metabolic pathways requires robust and precise methodologies. Here, we detail key experimental protocols, emphasizing the rationale behind procedural steps.

Stable Isotope Tracing and Metabolic Flux Analysis (MFA)

Stable isotope tracing is the gold standard for quantifying metabolic fluxes in situ.[17] By supplying cells with a stable isotope-labeled substrate, such as ¹³C-L-serine, one can track the incorporation of the label into downstream metabolites using mass spectrometry (LC-MS).[9] This provides a dynamic view of pathway activity.

Protocol: ¹³C-L-Serine Isotope Tracing in Cultured Cells

-

Cell Seeding and Culture:

-

Seed cells in multi-well plates (e.g., 6-well) at a density that ensures they are in the exponential growth phase and do not exceed ~80% confluency at the time of harvest. Causality: This ensures metabolic activity is representative of proliferation and avoids confounding effects from contact inhibition or nutrient depletion.

-

Culture cells in their standard complete medium overnight to allow for adherence and recovery.

-

-

Media Preparation:

-

Prepare labeling medium using a custom formulation that lacks serine and glycine. Supplement this base medium with dialyzed fetal bovine serum (dFBS) to minimize unlabeled amino acids from the serum. Causality: Dialyzed serum is critical for reducing background levels of unlabeled serine and glycine, which would otherwise dilute the isotopic enrichment and complicate data interpretation.

-

Add the desired concentration of ¹³C-labeled this compound (e.g., U-¹³C₃-L-serine) to the labeling medium, typically at the same concentration as this compound in the standard medium.

-

-

Isotope Labeling:

-

Aspirate the standard culture medium from the cells.

-

Wash the cell monolayer once with pre-warmed, serine-free medium to remove residual unlabeled serine.

-

Add the pre-warmed ¹³C-L-serine labeling medium to the cells.

-

Incubate for a defined time course (e.g., 0, 1, 4, 8, 24 hours). Causality: A time course is essential to determine the kinetics of label incorporation and to ensure that key metabolites have reached isotopic steady state, a requirement for many metabolic flux models.

-

-

Metabolite Extraction:

-

At each time point, rapidly quench metabolism to halt enzymatic activity and preserve the metabolic state. Place the culture plate on dry ice.

-

Aspirate the labeling medium and wash the cells twice with ice-cold 0.9% NaCl solution. Causality: Using saline instead of PBS is crucial as phosphates in PBS can interfere with mass spectrometry analysis.

-

Add 1 mL of ice-cold 80% methanol (LC-MS grade) to each well.[9]

-

Scrape the cells in the methanol solution and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at maximum speed (~16,000 x g) for 10-15 minutes at 4°C to pellet protein and cell debris.

-

Carefully collect the supernatant, which contains the polar metabolites, and transfer to a new tube.

-

Dry the metabolite extract completely using a vacuum concentrator. Store dried extracts at -80°C until analysis.

-

-

LC-MS Analysis and Data Interpretation:

-

Reconstitute the dried extracts in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Analyze samples using high-resolution LC-MS. The mass spectrometer should be operated to detect the mass isotopologue distributions (MIDs) of serine, glycine, and downstream metabolites like purine and pyrimidine nucleotides.

-

Data analysis involves correcting for the natural abundance of ¹³C and calculating the fractional enrichment of the label in each metabolite. This data can then be used in computational models to calculate metabolic fluxes.[16]

-

Enzyme Activity Assays

Measuring the activity of key enzymes provides direct evidence of pathway function and can be used to validate findings from genetic or pharmacological perturbations.

Protocol: PHGDH Colorimetric Activity Assay

This assay measures the NAD+-dependent oxidation of 3-phosphoglycerate by monitoring the production of NADH.[18]

-

Sample Preparation:

-

Lyse cells or tissues in a chilled PHGDH Assay Buffer.

-

Centrifuge the lysate to pellet debris and collect the supernatant.

-

Determine the protein concentration of the lysate for normalization.

-

-

Reaction Setup:

-

Prepare a master mix containing PHGDH Assay Buffer, PHGDH Substrate (3-phosphoglycerate), and a developer that couples NADH production to a colorimetric probe (e.g., reduction of a tetrazolium salt).

-

Add the sample lysate to wells of a 96-well plate. Include a positive control (recombinant PHGDH) and a sample background control (lysate without the 3-PG substrate).

-

Add the master mix to initiate the reaction.

-

-

Measurement:

-

Immediately measure the absorbance at the appropriate wavelength (e.g., 450 nm) in a plate reader.

-

Monitor the reaction kinetically for 10-60 minutes at 37°C. Causality: A kinetic reading is superior to an endpoint measurement as it ensures the initial reaction velocity (V₀) is captured within the linear range of the assay, providing a more accurate measure of enzyme activity.

-

Calculate the activity based on a standard curve generated with known concentrations of NADH.

-

Protocol: SHMT Coupled Spectrophotometric Assay

This assay measures SHMT activity by coupling the production of 5,10-CH₂-THF to a second reaction catalyzed by 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), which produces NADPH.[10]

-

Sample Preparation:

-

Prepare cell or tissue lysates as described for the PHGDH assay, using a suitable buffer (e.g., Tris-HCl with PLP).

-

-

Reaction Setup:

-

In a quartz cuvette or 96-well UV-transparent plate, prepare a reaction mixture containing buffer, this compound, tetrahydrofolate (THF), NADP+, and a purified MTHFD enzyme.

-

Add the sample lysate to initiate the reaction.

-

-

Measurement:

-

Monitor the increase in absorbance at 340 nm (or 375 nm to avoid THF interference) resulting from the production of NADPH.[10]

-

Calculate the SHMT activity using the molar extinction coefficient of NADPH. Causality: This coupled assay provides a continuous and sensitive method to measure SHMT activity without the need for radioactive substrates.

-

Quantitative Data Summary

The following table summarizes representative quantitative data relevant to serine metabolism. Note that these values can vary significantly depending on the cell type, culture conditions, and analytical method.

| Parameter | Typical Value Range | Cell Type/Context | Reference(s) |

| Intracellular this compound | 100 - 1000 µM | Various Cancer Cell Lines | [19] |

| Intracellular Glycine | 200 - 1500 µM | Various Cancer Cell Lines | [19] |

| PHGDH Km (for 3-PG) | ~187 µM | Human Recombinant | [20] |

| SHMT Km (for this compound) | ~1.8 mM | Bombyx mori Recombinant | [21] |

| Flux from Glucose to Serine | Highly variable (5-20% of glycolytic flux) | Proliferating Cells | [22] |

Conclusion and Future Directions

This compound metabolism is a cornerstone of cellular biosynthesis, providing the essential one-carbon units that drive the production of nucleotides and support cell proliferation. The intricate network of enzymes and pathways that govern serine flux represents a rich landscape of potential therapeutic targets. The upregulation of the SSP and the reliance on serine-derived carbons in many cancers have firmly established this axis as a critical vulnerability to be exploited in drug development.

The experimental frameworks detailed in this guide—from stable isotope tracing to enzymatic assays—provide the necessary tools for researchers to dissect this complex metabolic system. By combining these techniques, scientists can elucidate the precise metabolic rewiring that occurs in disease states, identify novel drug targets, and assess the efficacy of therapeutic interventions. Future research will likely focus on the spatial regulation of these pathways, the interplay between different SHMT isoforms, and the development of next-generation inhibitors with improved specificity and clinical efficacy. A thorough understanding of the principles and methodologies outlined herein is essential for advancing this exciting field.

References

- Serine, glycine and one-carbon metabolism in cancer (Review) - PMC. PubMed Central.

- The role and research progress of serine metabolism in tumor cells - PMC. PubMed Central.

- Application Notes and Protocols for this compound-¹³C in Metabolic Flux Analysis. Benchchem.

- Plasmodium serine hydroxymethyltransferase as a potential anti-malarial target: inhibition studies using improved methods for enzyme production and assay. BioMed Central.

- Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay Kit (Colorimetric). Sigma-Aldrich.

- De novo synthesis of serine and glycine fuels purine nucleotide biosynthesis in human lung cancer tissues - PMC. NIH.

- Regulatory mechanisms of one-carbon metabolism enzymes - PMC. PubMed Central.

- Quantifying Serine Metabolism with this compound-1-13C: Application Notes and Protocols for Researchers. Benchchem.

- Serine and one-carbon metabolism in cancer. ResearchGate.

- Serine-associated one-carbon metabolic reprogramming: a new anti-cancer therapeutic strategy - PMC. PubMed Central.

- Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay Kit (Colorimetric). Abcam.

- The complexity of the serine glycine one-carbon pathway in cancer. Journal of Cell Biology.

- Structural insights into the enzymatic activity and potential substrate promiscuity of human 3-phosphoglycerate dehydrogenase (PHGDH). NIH.

- Serine metabolism in tumor progression and immunotherapy - PMC. NIH.

- This compound synthesis in the central nervous system: a review on serine deficiency disorders. PubMed.

- Serine synthesis pathway enzyme PHGDH is critical for muscle cell biomass, anabolic metabolism, and mTORC1 signaling. American Physiological Society Journal.

- Serine Hydroxymethyltransferase Anchors de Novo Thymidylate Synthesis Pathway to Nuclear Lamina for DNA Synthesis - PMC. NIH.

- One-Carbon Metabolic Flux Analysis. Creative Proteomics MFA.

- The importance of serine metabolism in cancer. Journal of Cell Biology.

- Serine chirality guides metabolic flow between one-carbon metabolism and neuromodulator synthesis. bioRxiv.

- SHMT1 and SHMT2 Are Functionally Redundant in Nuclear De novo Thymidylate Biosynthesis. PLOS One.

- Targeting Serine Metabolism in Cancer. Frontiers.

- Serine synthesis pathway and one-carbon metabolism. Serine is... ResearchGate.

- Serine Metabolic Network: Gene Expression & Flux in Cancer. Thermo Fisher Scientific.

- Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research. Thermo Fisher Scientific.

- Purine and Pyrimidine Metabolism. Wiley.

- SHMT - Serine hydroxymethyltransferase - Plasmodium falciparum (isolate 3D7). UniProtKB.

- Characterization of a serine hydroxymethyltransferase for this compound enzymatic production from Pseudomonas plecoglossicida. Request PDF. ResearchGate.

- Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC. NIH.

- Multifaceted role of serine hydroxymethyltransferase in health and disease - PMC. NIH.

Sources

- 1. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sciex.com [sciex.com]

- 6. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Plasmodium serine hydroxymethyltransferase as a potential anti-malarial target: inhibition studies using improved methods for enzyme production and assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rockefeller.edu [rockefeller.edu]

- 13. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]

- 16. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Structural insights into the enzymatic activity and potential substrate promiscuity of human 3-phosphoglycerate dehydrogenase (PHGDH) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. journals.physiology.org [journals.physiology.org]

Discovery of L-Serine's neurotrophic and neuroprotective effects

An In-Depth Technical Guide to the Discovery of L-Serine's Neurotrophic and Neuroprotective Effects

Executive Summary

This compound, traditionally classified as a non-essential amino acid, has emerged as a molecule of profound significance within the central nervous system (CNS). Beyond its fundamental role in protein synthesis, this compound is a pivotal player in neuronal development, survival, and the maintenance of neurological homeostasis. It is now understood to be an indispensable neurotrophic factor and a potent neuroprotective agent with multifaceted mechanisms of action.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery and elucidation of these critical functions. We will explore the foundational science of this compound metabolism in the brain, the key experimental evidence for its neurotrophic and neuroprotective properties, detailed protocols for its study, and its current standing in clinical research for devastating neurodegenerative diseases.[3]

Chapter 1: this compound Metabolism and the Astrocyte-Neuron Serine Shuttle

The neuroactivity of this compound is intrinsically linked to its unique metabolic compartmentation within the CNS. While neurons have a high demand for this compound, they lack the enzymatic machinery for its de novo synthesis.[4] This capability resides almost exclusively within astrocytes, which synthesize this compound from the glycolytic intermediate 3-phosphoglycerate.[5][6][7] This metabolic arrangement establishes a critical dependency of neurons on astrocytes, leading to the "astrocyte-neuron serine shuttle" hypothesis, a cornerstone of modern neurobiology.[8][9][10]

Astrocytes utilize a three-step enzymatic process known as the phosphorylated pathway to produce this compound.[11][12] The key enzymes are:

-

3-phosphoglycerate dehydrogenase (PHGDH): Catalyzes the initial, rate-limiting step. Its expression is predominantly glial.[6][9]

-

Phosphoserine aminotransferase (PSAT): Conducts the second step of the pathway.[5]

-

Phosphoserine phosphatase (PSP): Completes the synthesis to yield this compound.[5]

Once synthesized, astrocytes release this compound, which is then taken up by neurons.[9][13] Inside the neuron, this compound serves multiple vital functions: it is a crucial building block for sphingolipids and phospholipids essential for membrane integrity and signaling[14]; it is a precursor to other amino acids like glycine; and, critically, it is converted by the enzyme serine racemase (SR) into D-serine, the primary endogenous co-agonist for synaptic N-methyl-D-aspartate receptors (NMDARs).[15][16][17] This astrocyte-to-neuron metabolic coupling is essential for maintaining synaptic plasticity, learning, and memory.[8][18]

Chapter 2: Discovery of this compound's Neurotrophic Effects

The essential role of this compound in CNS development was first highlighted by human genetic disorders. Deficiencies in the enzymes of the phosphorylated pathway, particularly PHGDH, lead to severe neurological syndromes characterized by congenital microcephaly, psychomotor retardation, and seizures.[4] These clinical findings spurred research that established this compound as a potent neurotrophic factor.

Early in vitro studies demonstrated that this compound is essential for the survival and neurite outgrowth of cultured central nervous system neurons.[14] Neurons cultured in the absence of glial cells, and thus deprived of an external this compound source, undergo apoptosis.[4][14] This dependency underscores that for specific neuronal populations, this compound is a conditionally essential amino acid.[14] Subsequent research has shown that this compound supplementation promotes the proliferation and differentiation of neural stem cells (NSCs), potentially through the activation of the PI3K/Akt/mTOR signaling pathway, and inhibits apoptosis by downregulating caspase-3 activity.[1]

The causality behind this neurotrophic requirement is twofold:

-

Structural Precursor: As a precursor to sphingolipids and phosphatidylserine, this compound is indispensable for the synthesis of cellular membranes required for axonogenesis and dendritogenesis.[14][19]

-